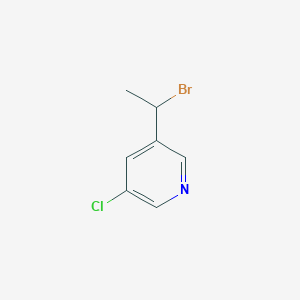
3-(1-Bromoethyl)-5-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-ブロモエチル)-5-クロロピリジンは、ハロゲン化ピリジン類に属する有機化合物です。この化合物は、3位にブロモエチル基、5位に塩素原子を置換したピリジン環を特徴としています。
合成方法
合成経路と反応条件
3-(1-ブロモエチル)-5-クロロピリジンの合成は、通常、ピリジン誘導体のハロゲン化を伴います。一般的な方法の1つは、制御された条件下で、3-エチル-5-クロロピリジンを臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤を用いて臭素化するものです。反応は通常、過臭素化を防ぐために、低温でジクロロメタンなどの不活性溶媒中で行われます。
工業生産方法
工業的な設定では、3-(1-ブロモエチル)-5-クロロピリジンの生産は、高収率と高純度を確保するために反応条件を最適化することでスケールアップすることができます。これには、試薬の添加を正確に制御し、所望の温度と圧力条件を維持するために、連続フローリアクターと自動システムを使用することが含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-5-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-ethyl-5-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to precisely control the addition of reagents and maintain the desired temperature and pressure conditions.
化学反応の分析
反応の種類
3-(1-ブロモエチル)-5-クロロピリジンは、以下を含むさまざまな種類の化学反応を起こします。
求核置換反応: ブロモエチル基は、アミン、チオール、アルコキシドなどの他の求核試薬に置き換えることができます。
酸化: この化合物は、対応するピリジンN-オキシドを形成するために酸化することができます。
還元: ブロモエチル基は、水素化リチウムアルミニウムなどの還元剤を用いてエチル基に還元することができます。
一般的な試薬と条件
求核置換反応: 極性非プロトン性溶媒(例:ジメチルホルムアミド)中のアジ化ナトリウムまたはチオラートカリウムなどの試薬が一般的に使用されます。
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの酸化剤が使用されます。
還元: 無水エーテル中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
求核置換反応: 生成物には、3-(1-アジドエチル)-5-クロロピリジンまたは3-(1-チオエチル)-5-クロロピリジンが含まれます。
酸化: 主要な生成物は、3-(1-ブロモエチル)-5-クロロピリジンN-オキシドです。
還元: 主要な生成物は、3-エチル-5-クロロピリジンです。
科学研究への応用
3-(1-ブロモエチル)-5-クロロピリジンは、科学研究でいくつかの用途があります。
化学: これは、医薬品や農薬を含むより複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用を含む潜在的な生物活性について研究されています。
医学: これは、新しい薬物や治療薬の開発のためのビルディングブロックとして役立ちます。
産業: これは、特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
3-(1-Bromoethyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
作用機序
3-(1-ブロモエチル)-5-クロロピリジンの作用機序は、さまざまな分子標的との相互作用を伴います。ブロモエチル基は求電子剤として作用し、生体分子中の求核部位と反応することができます。これは、タンパク質、DNA、またはその他の細胞成分との共有結合の形成につながる可能性があり、それらの正常な機能を阻害し、生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 3-(1-ブロモエチル)-5-フルオロピリジン
- 3-(1-ブロモエチル)-5-メチルピリジン
- 3-(1-ブロモエチル)-5-ヨードピリジン
比較
これらの類似の化合物と比較して、3-(1-ブロモエチル)-5-クロロピリジンは、塩素原子の存在によってユニークです。塩素原子は、その反応性と生物活性を影響を与える可能性があります。塩素原子は、化合物の電子特性に影響を与える可能性があり、特定の化学反応でより反応性が高くなったり低くなったりします。さらに、塩素の存在は、その実際的な用途における重要な要素である、化合物の溶解性と安定性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 3-(1-Bromoethyl)-5-fluoropyridine
- 3-(1-Bromoethyl)-5-methylpyridine
- 3-(1-Bromoethyl)-5-iodopyridine
Comparison
Compared to these similar compounds, 3-(1-Bromoethyl)-5-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the presence of chlorine can impact the compound’s solubility and stability, which are important factors in its practical applications.
生物活性
3-(1-Bromoethyl)-5-chloropyridine is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula: C7H7BrClN
- Molecular Weight: 220.49 g/mol
- Appearance: Crystalline form, typically off-white to light yellow.
The compound features a pyridine ring substituted at the 3-position with a bromoethyl group and at the 5-position with a chlorine atom. These structural characteristics suggest that it may have significant interactions with biological targets, particularly in cancer research.
Anticancer Properties
Research indicates that derivatives of pyridine, including this compound, may exhibit anticancer properties. The compound's structure suggests potential activity against various cancer pathways, particularly through interactions with the PI3K signaling pathway, which is crucial in cancer biology and treatment strategies.
Table 1: Summary of Biological Activities
The mechanism of action for this compound likely involves its binding to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Molecular docking studies can provide insights into binding affinities and mechanisms of action against specific targets.
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including:
- Halogenation Reactions: Utilizing bromine and chlorine under specific conditions.
- Nucleophilic Substitution: Employing suitable nucleophiles to replace halogen atoms.
These methods highlight the compound's versatility as a synthetic intermediate in developing biologically active molecules.
Case Studies and Research Findings
In several studies, similar compounds have been evaluated for their biological activities:
- Antibacterial Activity: A study on related pyridine derivatives demonstrated significant antibacterial effects against gram-positive bacteria and mycobacterial strains. Some derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant strains .
- Cytotoxic Profiles: Research has shown that certain pyridine derivatives possess cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications .
Table 2: Comparative Biological Activities of Related Compounds
特性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC名 |
3-(1-bromoethyl)-5-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,1H3 |
InChIキー |
RGQBPDUMZDYYBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CN=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















